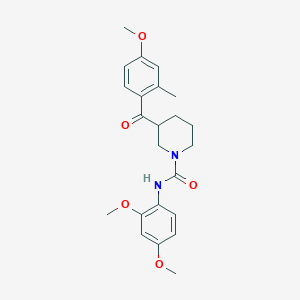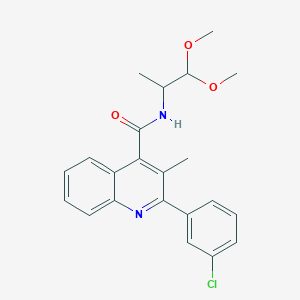![molecular formula C8H2F3N5O2S B6078883 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B6078883.png)
4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole, commonly known as NITD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NITD belongs to the imidazo[4,5-e][2,1,3]benzothiadiazole family of compounds, which have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of NITD is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in disease progression. In cancer cells, NITD has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In viral infections, NITD has been shown to inhibit viral replication by targeting viral enzymes and proteins. In neurological disorders, NITD has been studied for its potential to reduce oxidative stress and inflammation, which are key factors in disease progression.
Biochemical and Physiological Effects
NITD has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, NITD has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. In viral infections, NITD has been shown to reduce viral load and prevent viral replication in cell culture and animal models. In neurological disorders, NITD has been studied for its potential to reduce neuroinflammation, improve cognitive function, and protect against neuronal damage in animal models.
实验室实验的优点和局限性
NITD has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high potency. However, NITD also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, the lack of clinical data on NITD's safety and efficacy in humans limits its potential for clinical translation.
未来方向
There are several future directions for NITD research, including:
1. Further elucidation of NITD's mechanism of action in various diseases.
2. Optimization of NITD's pharmacokinetics and bioavailability for improved clinical translation.
3. Investigation of NITD's safety and efficacy in clinical trials.
4. Development of NITD derivatives with improved potency and selectivity.
5. Exploration of NITD's potential in combination therapies with other drugs.
Conclusion
In conclusion, NITD is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its ease of synthesis, low cost, and high potency make it a viable option for laboratory experiments. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetics for clinical translation.
合成方法
The synthesis of NITD involves the reaction of 2-amino-4-nitrophenol with trifluoroacetic anhydride and sulfur. The resulting compound is then treated with hydrazine hydrate to form NITD. The synthesis method for NITD is relatively simple and cost-effective, making it a viable option for large-scale production.
科学研究应用
NITD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, NITD has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. In viral infections, NITD has been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In neurological disorders, NITD has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-nitro-7-(trifluoromethyl)-1H-imidazo[4,5-g][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N5O2S/c9-8(10,11)7-12-2-1-3(16(17)18)5-6(4(2)13-7)15-19-14-5/h1,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZITVCFWHPKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSNC2=C3C1=NC(=N3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6078821.png)

![methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate](/img/structure/B6078843.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6078848.png)
![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6078861.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B6078869.png)
![1-benzoyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6078877.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6078881.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6078912.png)
![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)
![2-[4-(benzyloxy)phenyl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B6078921.png)
![7-(4-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6078929.png)